molecular formula C17H14ClNO3 B5608406 methyl 2-{[3-(2-chlorophenyl)acryloyl]amino}benzoate

methyl 2-{[3-(2-chlorophenyl)acryloyl]amino}benzoate

Cat. No. B5608406
M. Wt: 315.7 g/mol
InChI Key: SZUZBVFPIJEWBV-ZHACJKMWSA-N
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Description

“Methyl 2-{[3-(2-chlorophenyl)acryloyl]amino}benzoate” is a compound involved in various chemical reactions and has significance in the field of organic chemistry. The compound is relevant for the synthesis of various heterocyclic systems and has been a subject of study for its molecular structure and properties.

Synthesis Analysis

The synthesis of related compounds often involves reactions with heteroarylhydrazines, leading to the formation of products like methyl amino benzoates and pyrazoles (Strah & Stanovnik, 1997). Another method includes reactions of methyl amino propenoates to produce multifunctional compounds useful as synthons for polysubstituted heterocyclic systems (Pizzioli, Ornik, Svete & Stanovnik, 1998).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods like IR, Raman, NMR, and X-ray diffraction, revealing important details about their vibrational spectra and geometric parameters (Koca et al., 2014).

Chemical Reactions and Properties

Methyl benzoates, in general, participate in reactions that lead to the formation of various heterocyclic compounds. The reagents can lead to the production of pyrroles, pyrimidines, and other complex systems with significant chemical properties (Selič, Grdadolnik & Stanovnik, 1997).

Physical Properties Analysis

The physical properties of these compounds, including their crystalline structure and molecular conformation, are often studied using X-ray diffraction techniques. These studies help in understanding the crystallographic aspects and the stability of these compounds (Aydin et al., 2002).

Chemical Properties Analysis

The chemical properties of methyl benzoates are often explored through their reactivity in synthesizing various heterocyclic and polyfunctional systems. Their reactivity with different reagents and under various conditions helps in understanding their chemical behavior and potential applications (Ornik et al., 1990).

properties

IUPAC Name

methyl 2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c1-22-17(21)13-7-3-5-9-15(13)19-16(20)11-10-12-6-2-4-8-14(12)18/h2-11H,1H3,(H,19,20)/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUZBVFPIJEWBV-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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